torac oxygen analog
Description
Tormentic acid is a pentacyclic triterpenoid compound with demonstrated bioactivity in anti-inflammatory, antioxidant, and antimicrobial applications . Structurally, it features multiple hydroxyl groups and a carboxyl moiety, which contribute to its pharmacological properties. Recent studies highlight its role in drug discovery, particularly in modulating oxidative stress pathways and inflammation-related targets. ChemFaces, a leading supplier of bioactive compounds, has cataloged 13 structurally similar analogs to tormentic acid, varying in functional groups, substituents, and stereochemistry . These analogs are critical for structure-activity relationship (SAR) studies, enabling researchers to optimize drug efficacy and reduce toxicity.
Properties
CAS No. |
18776-60-8 |
|---|---|
Molecular Formula |
C14H17ClNO5PS |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Synonyms |
dialifor oxon |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of torac oxygen analog involves the reaction of 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl chloride with diethyl phosphorothioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Mechanisms of Reaction
The chemical reactions of torac oxygen analogs primarily involve their interaction with various substrates under different conditions. Key mechanisms include:
-
Photo-Oxidation : This reaction typically involves the excitation of the analog by light, leading to the formation of reactive singlet oxygen species. For instance, similar compounds undergo photo-oxidation when exposed to UV light, resulting in the generation of peroxides or other oxidized products.
-
Cycloadditions : Torac oxygen analogs can participate in cycloaddition reactions, where they react with alkenes or alkynes to form cyclic products. The [4+2] and [2+2] cycloadditions are particularly relevant, leading to endoperoxides or dioxetanes as reaction products.
Kinetic Studies
Kinetic studies are crucial for understanding how these reactions proceed. For example, a study on α-terpinene's photo-oxidation shows that the efficiency of singlet oxygen utilization can be affected by varying concentrations of substrates. The reaction follows pseudo-first-order kinetics when singlet oxygen is in excess, which is critical for optimizing reaction conditions in synthetic applications .
Reaction Products
The products formed from reactions involving torac oxygen analogs can vary widely depending on the substrates and conditions used. Common products include:
-
Endoperoxides : Formed through [4+2] cycloaddition reactions, these compounds can be further transformed into various functional groups under different conditions.
-
Aldehydes : Generated through the decomposition of dioxetanes formed from [2+2] cycloadditions. These aldehydes can have significant biological implications due to their reactivity and potential toxicity .
Efficiency of Singlet Oxygen Utilization
The following table summarizes findings from kinetic studies on the efficiency of singlet oxygen utilization in reactions involving torac oxygen analogs:
| Concentration of α-Terpinene (mL) | Average Efficiency (%) |
|---|---|
| 2.12 | 45 |
| 4.00 | 60 |
| 7.00 | 32 |
This data indicates that while increasing α-terpinene initially improves efficiency, excessive concentrations can lead to decreased product yields due to limiting reagent effects .
Rate Constants for Singlet Oxygen Quenching
A study measuring the quenching ability of various derivatives shows the following rate constants for singlet oxygen removal:
| Compound | Rate Constant (kT) (M^-1 s^-1) |
|---|---|
| Methylated Resveratrol Derivative | 1.85 |
| Partially Methylated Derivative | 21.9 |
| Dihydromyricetin | 17 |
These results highlight how structural modifications can significantly influence the reactivity and effectiveness of torac oxygen analogs as quenchers of singlet oxygen .
Scientific Research Applications
torac oxygen analog has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of torac oxygen analog involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Mechanistic and Contextual Considerations
Agricultural Context: Torac as a Pesticide
In agricultural studies, "Torac" refers to a commercial pesticide evaluated for Colorado potato beetle management. While unrelated to triterpenoid chemistry, its performance against analogs like Coragen (chlorantraniliprole) and Warrior (lambda-cyhalothrin) provides insights into application-specific efficacy :
- Torac + PBO Twin-Pack : Shows initial efficacy but declines by late-season due to resistance development.
- Coragen : Sustains beetle suppression via prolonged larval toxicity, attributed to its anthranilic diamide structure .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Torac Oxygen Analog, and how are they experimentally determined?
- Methodology: Characterize properties (e.g., solubility, redox potential) using techniques like UV-Vis spectroscopy for electronic transitions, cyclic voltammetry for redox behavior, and HPLC for purity analysis. Oxygen solubility can be quantified via Clark-type electrodes or Winkler titration . Reaction mechanisms should be validated using isotopic labeling or kinetic isotope effects .
Q. How can this compound be synthesized with high yield and purity in laboratory settings?
- Methodology: Optimize synthesis via controlled oxidation reactions (e.g., using TEMPO or metal catalysts) under inert atmospheres to prevent side reactions. Purification methods include column chromatography or recrystallization, with purity confirmed via NMR and mass spectrometry. Reaction conditions (pH, temperature) should align with thermodynamic stability data .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology: Use liquid chromatography-mass spectrometry (LC-MS) for specificity, or colorimetric assays (e.g., Folin-Ciocalteu) for rapid screening. Cross-validate results with orthogonal methods like TOC (total organic carbon) analysis to address matrix interference .
Advanced Research Questions
Q. How does this compound interact with flavin-dependent enzymes, and what experimental designs can elucidate its role in catalytic cycles?
- Methodology: Employ stopped-flow kinetics to monitor transient enzyme-substrate complexes. Use X-ray crystallography or cryo-EM to resolve structural interactions. Computational docking (e.g., AutoDock) can predict binding affinities, validated via mutagenesis studies targeting active-site residues .
Q. What strategies mitigate oxygen solubility limitations when using this compound in large-scale biocatalytic reactions?
- Methodology: Implement gas-liquid mass transfer enhancers (e.g., microbubble generators) or solvent engineering (e.g., ionic liquids) to improve oxygen availability. Monitor dissolved oxygen via inline sensors and correlate with reaction efficiency using DOE (design of experiments) .
Q. How do contradictory data on this compound’s stability under varying pH and temperature conditions arise, and how can they be resolved?
- Methodology: Conduct reproducibility studies with standardized buffers and controlled atmospheres. Use multivariate analysis (e.g., PCA) to identify confounding variables. Cross-reference with literature using systematic review frameworks (e.g., PRISMA) to assess bias or methodological inconsistencies .
Q. What computational models predict the environmental fate and toxicity of this compound?
- Methodology: Apply QSAR (quantitative structure-activity relationship) models to estimate biodegradation pathways. Validate predictions via microcosm studies measuring BOD (biochemical oxygen demand) and TOC in simulated ecosystems .
Methodological Considerations
- Data Validation : Ensure consistency with AP-42 emission factor guidelines for environmental studies, and use triplicate sampling to address variability .
- Literature Synthesis : Follow systematic search protocols (e.g., Boolean operators in PubMed/Scopus) to avoid selection bias, and document search strategies transparently .
- Ethical Reporting : Disclose limitations in enzyme stability assays or computational model assumptions to prevent overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
